molecular formula C16H26O3 B13758822 Butyl 5-oxocyclopent-1-ene-1-heptanoate CAS No. 52477-97-1

Butyl 5-oxocyclopent-1-ene-1-heptanoate

Cat. No.: B13758822
CAS No.: 52477-97-1
M. Wt: 266.38 g/mol
InChI Key: IQOYCLGKUZQIQH-UHFFFAOYSA-N
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Description

Butyl 5-oxocyclopent-1-ene-1-heptanoate is a chemical compound with the molecular formula C16H26O3 and a molecular weight of 266.38 g/mol. It is characterized by a cyclopentene ring with a ketone group and a heptanoate ester chain. This compound is used in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-oxocyclopent-1-ene-1-heptanoate typically involves the esterification of 5-oxocyclopent-1-ene-1-heptanoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 5-oxocyclopent-1-ene-1-heptanoate undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Butyl 5-oxocyclopent-1-ene-1-heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 5-oxocyclopent-1-ene-1-heptanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 7-(5-oxocyclopenten-1-yl)heptanoate
  • Methyl 7-(2-oxocyclopenten-1-yl)heptanoate
  • Ethyl 7-(5-oxocyclopenten-1-yl)heptanoate

Uniqueness

Butyl 5-oxocyclopent-1-ene-1-heptanoate is unique due to its specific ester and ketone functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

52477-97-1

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

butyl 7-(5-oxocyclopenten-1-yl)heptanoate

InChI

InChI=1S/C16H26O3/c1-2-3-13-19-16(18)12-7-5-4-6-9-14-10-8-11-15(14)17/h10H,2-9,11-13H2,1H3

InChI Key

IQOYCLGKUZQIQH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCCC1=CCCC1=O

Origin of Product

United States

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